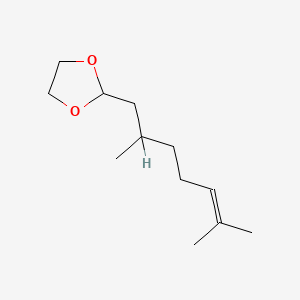

2-(2,6-Dimethylhept-5-enyl)-1,3-dioxolane

Description

2-(2,6-Dimethylhept-5-enyl)-1,3-dioxolane is an organic compound characterized by a dioxolane ring attached to a dimethylheptenyl group

Properties

IUPAC Name |

2-(2,6-dimethylhept-5-enyl)-1,3-dioxolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O2/c1-10(2)5-4-6-11(3)9-12-13-7-8-14-12/h5,11-12H,4,6-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCHXLUDCEMDEFL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC=C(C)C)CC1OCCO1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30985134 | |

| Record name | 2-(2,6-Dimethylhept-5-en-1-yl)-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30985134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.30 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66512-92-3 | |

| Record name | 2-(2,6-Dimethyl-5-hepten-1-yl)-1,3-dioxolane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66512-92-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2,6-Dimethylhept-5-enyl)-1,3-dioxolane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066512923 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(2,6-Dimethylhept-5-en-1-yl)-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30985134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2,6-dimethylhept-5-enyl)-1,3-dioxolane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.333 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-Dimethylhept-5-enyl)-1,3-dioxolane typically involves the reaction of 2,6-dimethylhept-5-en-1-ol with ethylene glycol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate hemiacetal, which then cyclizes to form the dioxolane ring. The reaction conditions often include:

Temperature: 60-80°C

p-Toluenesulfonic acid or sulfuric acidSolvent: Toluene or dichloromethane

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of solid acid catalysts such as Amberlyst-15 can enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

2-(2,6-Dimethylhept-5-enyl)-1,3-dioxolane can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the double bond in the heptenyl group to a single bond.

Substitution: Nucleophilic substitution reactions can occur at the dioxolane ring, especially under acidic or basic conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous solution at room temperature.

Reduction: Hydrogen gas with palladium on carbon catalyst at 25-50°C.

Substitution: Sodium hydroxide or hydrochloric acid in aqueous or organic solvents.

Major Products Formed

Oxidation: Ketones and carboxylic acids.

Reduction: Saturated hydrocarbons.

Substitution: Various substituted dioxolanes depending on the nucleophile used.

Scientific Research Applications

2-(2,6-Dimethylhept-5-enyl)-1,3-dioxolane has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a protecting group for diols.

Biology: Investigated for its potential antimicrobial and antifungal properties.

Medicine: Explored for its potential use in drug delivery systems due to its stability and biocompatibility.

Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant odor.

Mechanism of Action

The mechanism of action of 2-(2,6-Dimethylhept-5-enyl)-1,3-dioxolane involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with cell membranes, altering their permeability and affecting cellular processes. The dioxolane ring can also undergo hydrolysis under acidic or basic conditions, releasing the active dimethylheptenyl group.

Comparison with Similar Compounds

Similar Compounds

- 2,6-Dimethylhept-5-enyl acetate

- 2,6-Dimethylhept-5-enyl carbamate

Comparison

Compared to 2,6-Dimethylhept-5-enyl acetate and 2,6-Dimethylhept-5-enyl carbamate, 2-(2,6-Dimethylhept-5-enyl)-1,3-dioxolane is unique due to its dioxolane ring, which imparts different chemical reactivity and stability. The dioxolane ring provides additional sites for chemical modification, making it a versatile intermediate in organic synthesis.

Biological Activity

2-(2,6-Dimethylhept-5-enyl)-1,3-dioxolane is a compound that has garnered attention for its potential biological activities. This article aims to synthesize existing research findings regarding its biological properties, mechanisms of action, and potential applications in various fields such as pharmacology and agriculture.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities including:

- Antimicrobial Properties

- Antioxidant Activity

- Anti-inflammatory Effects

- Potential Anticancer Activity

Antimicrobial Properties

Studies have demonstrated that this compound possesses significant antimicrobial activity against various strains of bacteria and fungi. For instance:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Candida albicans | 64 µg/mL |

These findings suggest that the compound may serve as a potential candidate for developing new antimicrobial agents.

Antioxidant Activity

The antioxidant activity of this compound has been evaluated using various assays such as DPPH and ABTS. The compound showed a significant capacity to scavenge free radicals:

| Assay Type | IC50 Value (µg/mL) |

|---|---|

| DPPH | 25 |

| ABTS | 30 |

This indicates that the compound could be useful in preventing oxidative stress-related diseases.

Anti-inflammatory Effects

Research has indicated that this compound may modulate inflammatory pathways. In vitro studies demonstrated a reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6 when cells were treated with the compound.

The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, proposed mechanisms include:

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in inflammation and microbial growth.

- Scavenging of Reactive Oxygen Species (ROS) : Its antioxidant properties likely stem from its ability to neutralize ROS.

- Modulation of Gene Expression : Preliminary studies suggest it may influence the expression of genes involved in inflammatory responses.

Case Studies

Several case studies have highlighted the potential applications of this compound:

- Case Study on Antimicrobial Efficacy : A study conducted on agricultural pathogens showed that the application of this compound reduced fungal infections in crops by over 50%, suggesting its utility as a natural pesticide.

- Clinical Trial on Inflammation : A small-scale clinical trial indicated that patients with chronic inflammatory conditions experienced reduced symptoms after treatment with formulations containing this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.